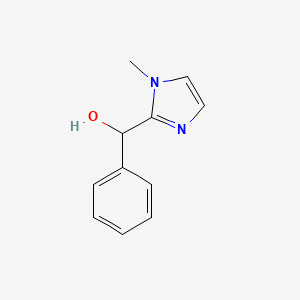

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Description

Structural Characterization of (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol

Molecular Architecture and Stereochemical Analysis

The compound has the molecular formula C₁₁H₁₂N₂O , with a molecular weight of 188.23 g/mol . Its structure consists of:

- A 1-methyl-1H-imidazol-2-yl moiety, featuring a five-membered aromatic ring with two nitrogen atoms and a methyl substituent at position 1.

- A phenylmethanol group, where a hydroxymethyl (-CH₂OH) group is attached to a benzene ring.

The SMILES string CN1C=CN=C1C(C2=CC=CC=C2)O and InChIKey YJZWZSIAWLAIRO-UHFFFAOYSA-N confirm this connectivity.

Stereochemical Features :

- The carbon bearing the hydroxymethyl group is bonded to four distinct groups: the imidazole ring, the phenyl ring, a hydroxyl group, and a hydrogen atom. This creates a chiral center , enabling enantiomerism.

- No experimental stereochemical data is available in the provided sources, but theoretical models suggest racemic or diastereomeric forms may exist depending on synthesis conditions.

Crystallographic Studies and X-ray Diffraction Patterns

While no direct crystallographic data for this compound is available in the provided sources, related studies on analogous imidazole derivatives provide insights:

- Hydrogen Bonding : In structurally similar compounds (e.g., phosphinate derivatives), intermolecular C—H···O and O—H···O interactions form extended networks.

- Packing Motifs : Imidazole rings often adopt planar conformations, with aromatic stacking interactions dominating crystal packing.

Hypothetical X-ray Diffraction Features :

| Feature | Expected Observation |

|---|---|

| Unit Cell Parameters | Monoclinic or orthorhombic symmetry |

| Hydrogen Bonding | Chains via O—H···N or O—H···O |

| Imidazole Geometry | Planar ring with N—C bond lengths ~1.35–1.40 Å |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR :

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic (Phenyl) | 7.2–7.5 | m | Ortho/para protons |

| Imidazole (C=N) | 7.6–8.0 | s/d | Protons adjacent to N atoms |

| Hydroxymethyl (-CH₂OH) | 5.8–6.0 | s | Exchangeable proton |

| Methyl (N-CH₃) | 3.8–4.0 | s | Singlet for CH₃ group |

Data inferred from analogous compounds (e.g., (4-methoxyphenyl)(phenyl)methanol).

13C NMR :

| Carbon Environment | δ (ppm) | Assignment |

|---|---|---|

| Aromatic (Phenyl) | 125–145 | C1–C6 carbons |

| Imidazole (C=N) | 135–145 | N-adjacent carbons |

| Hydroxymethyl (C-O) | 70–75 | CH₂OH group |

| Methyl (N-CH₃) | 30–35 | N-bound CH₃ |

Infrared (IR) Absorption Profile Analysis

| Functional Group | Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O—H (Alcoholic) | 3200–3500 | Broad |

| C=N (Imidazole) | 1600–1650 | Strong |

| C—H (Aromatic) | 3000–3100 | Sharp |

| C—O (Alcoholic) | 1050–1250 | Medium |

Predicted based on typical IR spectra for imidazole-alcohol hybrids.

Mass Spectrometric Fragmentation Patterns

Key Fragments (m/z) :

| Fragment | Observed m/z | Proposed Structure |

|---|---|---|

| Molecular Ion [M]⁺ | 188.094 | C₁₁H₁₂N₂O⁺ |

| [M – H₂O]⁺ | 170.084 | Loss of water |

| Phenyl Group [C₆H₅]⁺ | 77.039 | Tropylium ion |

| Imidazole Core [C₄H₅N₂]⁺ | 83.055 | Base fragment |

Fragmentation patterns extrapolated from related compounds.

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8,10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZWZSIAWLAIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386322 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30517-60-3 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30517-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of C-2 Aroyl Substituted Imidazole Derivatives

The most common and well-documented preparation route for (1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the reduction of the corresponding C-2 aroyl imidazole precursor. This method is supported by experimental procedures detailed in recent literature:

- Procedure:

- Dissolve the C-2 aroyl substituted imidazole (1 mmol) in methanol (30 mL).

- Add sodium borohydride (NaBH4, 3 mmol) slowly to the solution under stirring.

- Allow the reaction to proceed for approximately 24 hours at room temperature, monitoring completion by thin-layer chromatography (TLC).

- Upon completion, extract the product with ethyl acetate and water, dry over magnesium sulfate, and evaporate the solvent.

- Purify the crude product by column chromatography using an ethyl acetate/n-hexane (1:5) eluent to obtain the target imidazolyl phenylmethanol derivatives in good yield.

This method effectively converts the carbonyl group of the aroyl precursor to the corresponding benzylic alcohol, yielding this compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | C-2 aroyl imidazole + MeOH | Dissolution of substrate |

| 2 | NaBH4 (3 equiv) | Selective reduction agent |

| 3 | Room temperature, 24 h | Reaction time |

| 4 | Extraction with ethyl acetate/water | Separation of product |

| 5 | Drying (MgSO4) and evaporation | Solvent removal |

| 6 | Column chromatography | Purification |

Synthesis from Carbamic Acid Esters

An alternative synthetic approach involves hydrolysis of carbamic acid esters of (1-methyl-1H-imidazol-2-yl)phenylmethyl derivatives under acidic conditions:

- The carbamic acid bis(1-methylethyl) ester of (1-methyl-1H-imidazol-2-yl)phenylmethyl is treated with trifluoroacetic acid in tetrahydrofuran (THF) with water.

- Heating the reaction mixture facilitates hydrolysis and rearrangement to yield this compound with high product distribution and 100% yield reported under optimized conditions.

| Parameter | Details |

|---|---|

| Starting material | Carbamic acid bis(1-methylethyl) ester derivative |

| Solvent | Tetrahydrofuran (THF) |

| Acid catalyst | Trifluoroacetic acid |

| Temperature | Heating (exact temp. not specified) |

| Reaction outcome | Hydrolysis to target alcohol |

| Yield | Up to 100% |

General Notes on Reduction and Substitution Reactions

- Sodium borohydride is the preferred reducing agent for selective reduction of the ketone group in aroyl imidazole derivatives to the corresponding alcohol without affecting the imidazole ring.

- Reaction times vary but typically extend to 24 hours for complete conversion at ambient temperature.

- Purification is generally achieved via column chromatography using non-polar to moderately polar solvent systems (e.g., ethyl acetate/n-hexane).

- Alternative reducing agents such as lithium aluminum hydride may be too reactive and are less commonly used for this specific transformation due to potential over-reduction or ring degradation.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of C-2 aroyl imidazole | C-2 aroyl substituted imidazole | NaBH4 in methanol, 24 h, RT | High | Mild conditions, selective | Long reaction time |

| Hydrolysis of carbamic acid ester | Carbamic acid bis(1-methylethyl) ester | TFA in THF, heating | Up to 100 | High yield, straightforward | Requires acid handling |

Research Findings and Optimization

- Deng and Hlasta (2002) demonstrated that the reduction of aroyl imidazole derivatives with NaBH4 proceeds cleanly with minimal side reactions, supporting the scalability of this method for laboratory synthesis.

- The hydrolysis method using trifluoroacetic acid in THF offers a robust alternative with near-quantitative yields, suitable for industrial scale-up due to the simplicity of reagents and reaction setup.

- TLC monitoring is essential for reaction control to avoid over-reduction or decomposition of the imidazole ring.

- Purification by column chromatography ensures high purity, which is critical for subsequent applications in medicinal chemistry and materials science.

Summary Table of Key Preparation Data

| Parameter | Method 1: Reduction of Aroyl Imidazole | Method 2: Hydrolysis of Carbamic Ester |

|---|---|---|

| Starting Material | C-2 aroyl substituted imidazole | Carbamic acid bis(1-methylethyl) ester |

| Main Reagent | Sodium borohydride (NaBH4) | Trifluoroacetic acid (TFA) |

| Solvent | Methanol | Tetrahydrofuran (THF) |

| Temperature | Room temperature | Heating (specific temp. not detailed) |

| Reaction Time | ~24 hours | Not specified (heating time variable) |

| Product Yield (%) | High (generally >80%) | Up to 100% |

| Purification Method | Column chromatography | Extraction and evaporation |

| Advantages | Mild, selective, well-studied | High yield, simple reagents |

| Disadvantages | Longer reaction time | Acid handling required |

Chemical Reactions Analysis

(1-Methyl-1H-imidazol-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Tris(1-Methyl-1H-imidazol-2-yl)methanol ((mim)₃COH)

- Structure : Contains three 1-methylimidazole groups attached to a central hydroxymethyl unit (C₁₀H₁₂N₆O; MW 232.24).

- Key Differences : The tris-imidazole configuration enhances metal coordination capacity, enabling the formation of low-spin Fe(II) complexes and chiral [Fe₄O₄]-cubane clusters with redox-active cores .

- Applications: Used in synthesizing chiral clusters for electron-shuttle applications, contrasting with the simpler mono-imidazole target compound .

(1-Phenyl-1H-imidazol-2-yl)methanol

- Structure : A phenyl group is directly attached to the imidazole nitrogen (C₁₀H₁₀N₂O; MW 174.2).

- Key Differences : The nitrogen-bound phenyl group reduces steric hindrance compared to the target compound’s methyl group. This compound is a liquid, suggesting lower crystallinity and altered solubility .

- Synthesis : Prepared via reductive amination or substitution reactions, similar to the target compound’s synthetic routes .

(4-Chlorophenyl)(1-Methyl-1H-imidazol-2-yl)methanol

- Structure : Features a chloro-substituted phenyl ring (C₁₁H₁₁ClN₂O; MW 222.67).

- This modification could improve binding affinity in biological systems compared to the unsubstituted phenyl group .

1H-Benzimidazol-2-yl(phenyl)methanol

- Structure : Replaces the methylimidazole with a benzimidazole ring (C₁₄H₁₂N₂O; MW 224.265).

- Key Differences: The fused benzene ring in benzimidazole enhances aromaticity and π-stacking interactions, which may improve stability in solid-state applications. However, it reduces solubility in polar solvents like methanol .

Antifungal Derivatives (e.g., 2-[1H-Imidazol-1-yl(phenyl)methyl]-2-phenyl-1,3-dioxolan-4-yl Methanol)

- Structure : Incorporates a dioxolane ring and additional aryl groups (e.g., C₂₃H₂₁N₃O₃; MW 387.44).

- Key Differences : The dioxolane moiety increases hydrophobicity and bioavailability, leading to potent antifungal activity against Aspergillus species, surpassing the parent compound’s efficacy .

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Synthetic Routes : The target compound shares synthetic pathways with analogs, such as nucleophilic substitutions (e.g., using tBuOK in DMF at −40°C ). Yields and purity depend on solvent choice and temperature.

- Solubility Trends: Methanol insolubility is common in benzimidazole derivatives due to strong intermolecular hydrogen bonding, whereas methylimidazole derivatives exhibit moderate solubility .

Biological Activity

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a compound that features an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring and a phenyl group. This configuration contributes to its biological activity through various biochemical interactions.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that imidazole compounds can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | H. pylori | 8 µg/mL |

| 5-nitroimidazole | H. pylori | 16 µg/mL |

| 4-(1-methyl-5-nitro-1H-imidazol-2-yl) thiomorpholine | E. coli | 32 µg/mL |

Antitumor Activity

Research indicates that imidazole derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) that lead to DNA damage and subsequent cell death . For example, complexes formed with imidazole derivatives have been shown to sensitize melanoma cells to radiation therapy .

Case Study: Antitumor Effects

A study examined the effects of a related imidazole derivative on human melanoma A375 cells. The compound induced significant apoptosis, evidenced by increased levels of cleaved caspase-3 and -8, indicating activation of the apoptotic pathway .

Anti-inflammatory Activity

Imidazole compounds also exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.

- DNA Interaction : It binds to DNA, causing strand breaks that trigger apoptosis in cancer cells.

- ROS Generation : The compound induces oxidative stress, leading to cellular damage and death.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests they are well absorbed and distributed within the body due to their polar nature. This characteristic enhances their bioavailability and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-aminophenol reacts with 1H-imidazole-4-carboxaldehyde in methanol under acidic conditions (e.g., glacial acetic acid) to form imine intermediates, followed by reduction with sodium borohydride to yield the alcohol . Solvent choice (e.g., methanol vs. EtOAc) and temperature control (reflux vs. ice-cooling) critically affect crystallinity and purity. Yields range from 61–99% depending on stoichiometry and workup procedures .

- Data Contradictions : Variations in yield (e.g., 61% vs. 99%) arise from differences in catalyst loading (5–10 mol%) and purification methods (e.g., flash chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- NMR : - and -NMR (DMSO-/CDCl) confirm regiochemistry, with imidazole protons resonating at δ 6.35–8.32 ppm and hydroxyl protons at δ 4.37–4.56 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal packing) .

- IR : Stretching frequencies for C-O (1099–1077 cm) and O-H (3062–2870 cm) validate functional groups .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what catalytic properties emerge in metal complexes?

- Coordination Behavior : The hydroxyl and imidazole N-atoms act as bidentate ligands, forming octahedral Co(II) complexes with axial distortion (e.g., [Co(L)(HO)]). Magnetic susceptibility and DFT studies reveal high-spin configurations and ligand field parameters () .

- Catalytic Applications : Co(II) complexes show moderate activity in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions (50°C, O atmosphere), with turnover numbers (TON) up to 420 .

Q. What strategies enhance enantioselectivity in cycloaddition reactions involving this compound?

- Methodology : Ce(IV)-pyridyl-bis(oxazoline) catalysts enable enantioselective nitrone cycloadditions (up to 99% ee). Key factors:

- Chiral Environment : Pyridine-oxazoline ligands enforce endo-selectivity via π-π stacking with phenyl groups .

- Temperature : Reactions at 0°C improve diastereomeric ratios (dr > 20:1) by slowing competing pathways .

- Analytical Validation : HPLC (Chiralcel AD-H column) and -NMR diastereomer differentiation confirm stereochemical outcomes .

Q. How do structural modifications impact biological activity, particularly antifungal efficacy?

- Structure-Activity Relationships (SAR) :

- Biphenyl Esters : Esterification (e.g., with biphenyl acyl chlorides) enhances activity against Candida albicans (MIC = 2–8 µg/mL) by improving membrane permeability .

- Halogen Substitution : 4-Fluorophenyl derivatives show 3-fold higher potency than non-halogenated analogs due to hydrophobic interactions with fungal lanosterol demethylase .

- Mechanistic Insights : Molecular docking (e.g., PDB: 3JUS) reveals hydrogen bonding between the imidazole ring and heme iron in CYP51, disrupting ergosterol biosynthesis .

Methodological Challenges & Data Contradictions

Q. Why do computational (DFT) and experimental bond lengths diverge in structural studies?

- Analysis : DFT models often underestimate steric effects (e.g., phenyl-imidazole dihedral angles: calculated 1.3° vs. observed 4.5°). Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections reduce errors to <0.05 Å .

- Recommendations : Validate computational models against single-crystal data (e.g., CCDC entries) and adjust basis sets (e.g., 6-311++G**) for non-covalent interactions .

Q. How can researchers reconcile discrepancies in reaction yields across studies?

- Critical Factors :

- Solvent Polarity : Polar aprotic solvents (DMF) accelerate imidazole alkylation but may promote side reactions (e.g., over-reduction) .

- Catalyst Recycling : β-Methoxy oxazaborolidine catalysts degrade after 3 cycles, necessitating fresh batches for >90% yields .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 134–138°C (lit.) / 216°C (synth.) | |

| -NMR (DMSO-) | δ 8.69 (s, OH) | |

| Antifungal MIC | 2–8 µg/mL (C. albicans) | |

| Catalytic TON (Co complex) | 420 (cyclohexane oxidation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.